molecular formula C15H28N4O3S B14519643 N-(2,2-Dimethoxyethyl)-N-ethyl-N'-(5-hexyl-1,3,4-thiadiazol-2-yl)urea CAS No. 62773-82-4

N-(2,2-Dimethoxyethyl)-N-ethyl-N'-(5-hexyl-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B14519643
CAS No.: 62773-82-4
M. Wt: 344.5 g/mol
InChI Key: DXUGDHJJNFEZMZ-UHFFFAOYSA-N
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Description

N-(2,2-Dimethoxyethyl)-N-ethyl-N’-(5-hexyl-1,3,4-thiadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring a thiadiazole ring and a urea moiety, suggests potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethoxyethyl)-N-ethyl-N’-(5-hexyl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of appropriate starting materials under controlled conditions. A common synthetic route might include:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving hydrazine derivatives and carbon disulfide.

    Introduction of the Urea Moiety: The urea group can be introduced by reacting the thiadiazole intermediate with isocyanates or carbamates.

    Alkylation: The final step involves the alkylation of the intermediate with 2,2-dimethoxyethyl and ethyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar routes but optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethoxyethyl)-N-ethyl-N’-(5-hexyl-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce the compound to simpler forms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as a bioactive compound in studies of enzyme inhibition or receptor binding.

    Medicine: Possible applications in drug development, particularly for its potential antimicrobial or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,2-Dimethoxyethyl)-N-ethyl-N’-(5-hexyl-1,3,4-thiadiazol-2-yl)urea would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-Dimethoxyethyl)-N-ethyl-N’-(5-methyl-1,3,4-thiadiazol-2-yl)urea
  • N-(2,2-Dimethoxyethyl)-N-ethyl-N’-(5-ethyl-1,3,4-thiadiazol-2-yl)urea

Uniqueness

The unique combination of the thiadiazole ring and the urea moiety, along with the specific alkyl groups, might confer distinct chemical and biological properties to N-(2,2-Dimethoxyethyl)-N-ethyl-N’-(5-hexyl-1,3,4-thiadiazol-2-yl)urea, differentiating it from similar compounds.

Properties

CAS No.

62773-82-4

Molecular Formula

C15H28N4O3S

Molecular Weight

344.5 g/mol

IUPAC Name

1-(2,2-dimethoxyethyl)-1-ethyl-3-(5-hexyl-1,3,4-thiadiazol-2-yl)urea

InChI

InChI=1S/C15H28N4O3S/c1-5-7-8-9-10-12-17-18-14(23-12)16-15(20)19(6-2)11-13(21-3)22-4/h13H,5-11H2,1-4H3,(H,16,18,20)

InChI Key

DXUGDHJJNFEZMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=NN=C(S1)NC(=O)N(CC)CC(OC)OC

Origin of Product

United States

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